molecular formula C10H14BrN B3201612 2-bromo-4-methyl-N-(propan-2-yl)aniline CAS No. 1019616-06-8

2-bromo-4-methyl-N-(propan-2-yl)aniline

Cat. No.: B3201612
CAS No.: 1019616-06-8
M. Wt: 228.13 g/mol
InChI Key: DITHSTPMDKNNHE-UHFFFAOYSA-N
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Description

2-Bromo-4-methyl-N-(propan-2-yl)aniline is an organic compound with the molecular formula C10H14BrN. It is a brominated aniline derivative, characterized by the presence of a bromine atom at the second position, a methyl group at the fourth position, and an isopropyl group attached to the nitrogen atom. This compound is used in various chemical reactions and has applications in scientific research and industry.

Mechanism of Action

Target of Action

It’s known that this compound is used as a building block in organic synthesis and medicinal chemistry , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.

Mode of Action

It’s known that this compound can participate in suzuki–miyaura cross-coupling reactions , a type of reaction that involves the formation of a carbon-carbon bond between two different organic groups . This suggests that the compound may interact with its targets by forming covalent bonds, leading to changes in the targets’ structure and function.

Biochemical Pathways

Given its role in suzuki–miyaura cross-coupling reactions , it’s likely that this compound affects pathways involving the formation and breakdown of carbon-carbon bonds.

Result of Action

Given its role in suzuki–miyaura cross-coupling reactions , it’s likely that this compound leads to the formation of new carbon-carbon bonds, which could result in the synthesis of new organic compounds.

Action Environment

It’s known that the compound should be stored at 4°c and protected from light , suggesting that temperature and light exposure could affect its stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-methyl-N-(propan-2-yl)aniline can be achieved through several methods. One common approach involves the bromination of 4-methyl-N-(propan-2-yl)aniline using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methyl-N-(propan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted anilines.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

2-Bromo-4-methyl-N-(propan-2-yl)aniline is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of dyes, pigments, and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom enhances the compound’s electrophilicity, making it more susceptible to nucleophilic substitution reactions .

Properties

IUPAC Name

2-bromo-4-methyl-N-propan-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-7(2)12-10-5-4-8(3)6-9(10)11/h4-7,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITHSTPMDKNNHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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